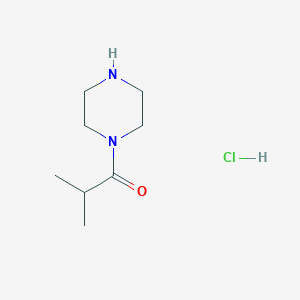

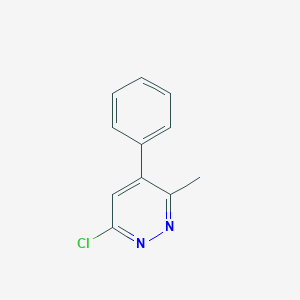

![molecular formula C9H10Cl2N2 B3375046 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1052548-78-3](/img/structure/B3375046.png)

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride

Vue d'ensemble

Description

“2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride” is an organohalide that consists of a pyridine core bearing a chloromethyl group . It has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .

Synthesis Analysis

The synthesis of “2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride” involves several steps . The process starts with 2-methylpyridine reacting with hydrogen peroxide under the condition of acetic acid to generate N-oxide 2-methylpyridine. This is followed by a reaction with glacial acetic acid to generate 2-pyridylcarbinol acetate. The acetate is then hydrolyzed to obtain 2-pyridinemethanol, which finally reacts with thionyl chloride to obtain the target product .Molecular Structure Analysis

The molecular formula of “2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride” is C6H6ClN·HCl, and its molecular weight is 164.03 . The compound appears as a white to yellow to orange powder to crystal .Chemical Reactions Analysis

“2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride” has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Physical And Chemical Properties Analysis

“2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride” is a solid at 20 degrees Celsius . It has a melting point range of 124.0 to 127.0 degrees Celsius . The compound is hygroscopic, meaning it absorbs moisture from the air .Applications De Recherche Scientifique

Synthesis Processes and Green Chemistry

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride plays a pivotal role in the synthesis of various pharmacologically active compounds. A notable example includes its modification for the production of Dexlansoprazole, an agent used in treating acid-related gastric disorders. The modified synthesis process emphasizes green chemistry principles, notably through steps like N-oxidation and chlorination, which aim to minimize waste generation, demonstrating an environmentally friendly approach to chemical synthesis (Gilbile, Bhavani, & Vyas, 2017).

Crystal Structure Analysis

The crystal structures of derivatives of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride have been extensively studied to understand their molecular arrangement and potential for forming complexes. For instance, studies on 2-chloromethyl-pyridine derivatives have elucidated their ability to form hydrogen bonding interactions, which could influence their reactivity and potential applications in forming more complex structures (Ma, Chen, Fan, Jia, & Zhang, 2018).

Novel Reaction Pathways

Exploration of new chemical reactions utilizing 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride has led to the development of novel compounds. An example includes the SRN1 reactions with 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, revealing new insights into nucleophilic substitution reactions and expanding the toolkit for synthesizing imidazo[1,2-a]pyridine derivatives with varied functionalities (Vanelle, Szabo, & Crozet, 2008).

Heterocyclic Compound Formation

The compound is integral in synthesizing diverse heterocyclic structures, which are crucial in medicinal chemistry for their pharmacological properties. Research into creating new 3-nitroimidazo[1,2-a]pyridine derivatives showcases the versatility of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride in contributing to the development of novel heterocycles, potentially leading to new therapeutic agents (P. Vanelle, R士i Szabo, & M. Crozet, 2008).

Molecular Structure Elucidation

Studies on the molecular structure of derivatives, such as the hydrochloride salts of 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine, provide deep insights into the molecular arrangement and its implications for reactivity and stability. Such research aids in the design of compounds with desired chemical and physical properties for various applications (Rybakov, Zhukov, Babaev, Mazina, & Aslanov, 2000).

Safety and Hazards

This compound is harmful if swallowed, inhaled, or absorbed through the skin . It causes severe skin burns and eye damage . It is extremely destructive to the tissue of the mucous membranes and upper respiratory tract . When handling this compound, it is recommended to wear protective gloves, clothing, and eye/face protection .

Mécanisme D'action

Target of Action

It’s known that imidazopyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that the compound could interact with various biological targets.

Mode of Action

It’s known that it is an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and RNA transcription.

Propriétés

IUPAC Name |

2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;/h2-4,6H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTFGNJXVGBFPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

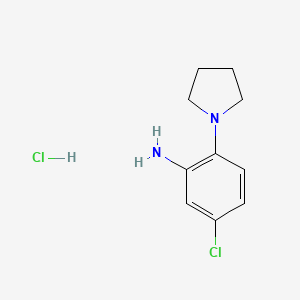

![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374972.png)

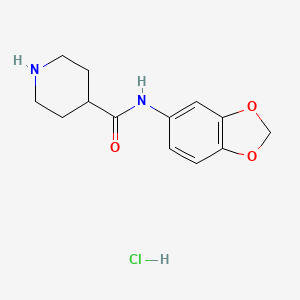

![1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one](/img/structure/B3374986.png)

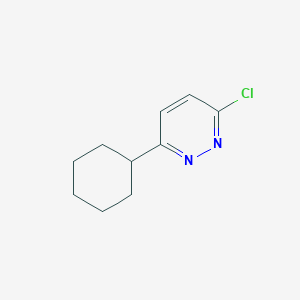

![4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3374994.png)

![2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B3375002.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B3375024.png)